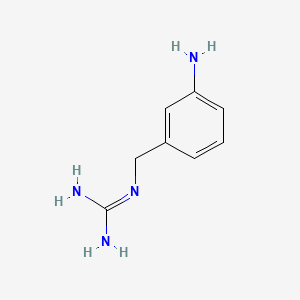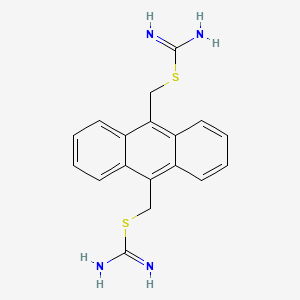
Penicillin V benzathine
Übersicht
Beschreibung
Penicillin V benzathine is a type of antibiotic belonging to the penicillin class. It is a combination of penicillin V and benzathine, which allows for a slow release of the antibiotic into the body. This compound is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Benzathin-Penicillin V wird durch ein semi-synthetisches Verfahren hergestellt. Die Herstellung umfasst die Reaktion von Penicillin V mit N,N’-Dibenzylethylendiamin in einem organischen Lösungsmittel. Die Reaktionslösung wird hergestellt, gefolgt von Vorreaktion, Endreaktion und Reinigungsschritten. Dieses Verfahren stellt sicher, dass die Kristallbildung und -größe des Produkts kontrollierbar sind, was die Ausbeute und Qualität des Produkts effektiv erhöht .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von Benzathin-Penicillin V einem ähnlichen semi-synthetischen Weg. Der Prozess umfasst großtechnische Reaktionen in kontrollierten Umgebungen, um Konsistenz und Qualität zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird dann gereinigt und für medizinische Zwecke formuliert.
Chemische Reaktionsanalyse
Arten von Reaktionen
Benzathin-Penicillin V unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung kann in Gegenwart von Wasser hydrolysieren und sich in Penicillin V und Benzathin zersetzen.
Oxidation und Reduktion: Benzathin-Penicillin V kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese unter typischen Einsatzbedingungen weniger häufig sind.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser oder wässrige Lösungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der spezifischen Reaktion.
Hauptprodukte, die gebildet werden
Hydrolyse: Penicillin V und Benzathin.
Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Formen der Verbindung.
Substitution: Substituierte Derivate von Benzathin-Penicillin V.
Analyse Chemischer Reaktionen
Types of Reactions
Penicillin V benzathine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into penicillin V and benzathine.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
Hydrolysis: Penicillin V and benzathine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Benzathin-Penicillin V hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Beta-Lactam-Antibiotika zu untersuchen.
Biologie: Wird in Studien über bakteriellen Widerstand und die Mechanismen der Antibiotika-Wirkung eingesetzt.
Medizin: Wird in der klinischen Forschung umfassend eingesetzt, um neue Antibiotika-Therapien zu entwickeln und die Pharmakokinetik und Pharmakodynamik von Penicillin-Verbindungen zu untersuchen.
Industrie: Wird bei der Herstellung von Antibiotika-Formulierungen und in Qualitätskontrollprozessen eingesetzt, um die Wirksamkeit und Sicherheit von Antibiotika-Produkten zu gewährleisten
Wirkmechanismus
Benzathin-Penicillin V übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand stört. Es hemmt das Enzym Transpeptidase, das für die Vernetzung von Peptidoglykan-Ketten in der bakteriellen Zellwand essentiell ist. Diese Hemmung führt zur Schwächung der Zellwand, was zur Zelllyse und zum Tod der Bakterien führt. Die Benzathin-Komponente ermöglicht eine langsame Freisetzung von Penicillin V und sorgt für eine längere antibakterielle Aktivität .
Wirkmechanismus
Penicillin V benzathine exerts its effects by interfering with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and death of the bacteria. The benzathine component allows for a slow release of penicillin V, providing prolonged antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Benzathin-Penicillin V ist durch seine Kombination aus Penicillin V und Benzathin einzigartig, die eine langsame Freisetzung des Antibiotikums ermöglicht. Zu den ähnlichen Verbindungen gehören:
Benzathin-Penicillin G: Ein weiteres langwirksames Penicillin, das für ähnliche Infektionen verwendet wird.
Penicillin V Kalium: Eine oral aktive Form von Penicillin V ohne die Langzeitfreisetzungskomponente.
Amoxicillin: Ein Breitband-Penicillin-Antibiotikum mit einem anderen Wirkungsspektrum.
Benzathin-Penicillin V ist besonders nützlich für seine verlängerte Wirkdauer, wodurch es für Erkrankungen geeignet ist, die eine langfristige Antibiotika-Exposition erfordern .
Eigenschaften
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOYUUSUQNIIY-ANPZCEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207999 | |
| Record name | Penicillin V benzathine [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-84-7 | |
| Record name | Penicillin V benzathine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin V benzathine [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENICILLIN V BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)



